molecular formula C10H16O B2943292 2-Cyclopentyl-2-cyclopropyloxirane CAS No. 2248389-18-4

2-Cyclopentyl-2-cyclopropyloxirane

Cat. No.: B2943292
CAS No.: 2248389-18-4
M. Wt: 152.237
InChI Key: YDCBBBFOTLFLSE-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-cyclopropyloxirane is an organic compound characterized by its unique structure, which includes a cyclopentyl group and a cyclopropyloxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-cyclopropyloxirane can be achieved through several methods. One common approach involves the catalytic cyclopropanation of vinylcyclopropanes with diazomethane in the presence of a palladium catalyst such as Pd(acac)2. This method ensures the retention of the oxirane ring and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts and diazomethane is common, with reaction conditions optimized for maximum yield and purity. The process may also involve purification steps such as distillation or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-cyclopropyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopentyl-2-cyclopropyloxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-cyclopropyloxirane involves its interaction with various molecular targets. The compound’s oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activity and therapeutic applications .

Comparison with Similar Compounds

  • Cyclopentyl methyl ether (CPME)
  • 2-Methyl tetrahydrofuran (2-MeTHF)
  • Propylene carbonate
  • 1,3-Propanediol
  • Ethyl lactate

Comparison: 2-Cyclopentyl-2-cyclopropyloxirane is unique due to its combination of a cyclopentyl group and an oxirane ring, which imparts distinct reactivity and properties.

Properties

IUPAC Name

2-cyclopentyl-2-cyclopropyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-4-8(3-1)10(7-11-10)9-5-6-9/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCBBBFOTLFLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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